Luvadaxistat

Beschreibung

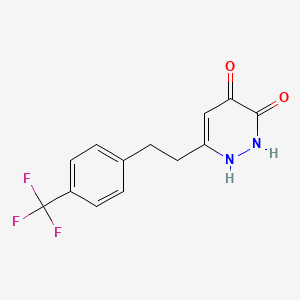

Structure

3D Structure

Eigenschaften

CAS-Nummer |

1425511-32-5 |

|---|---|

Molekularformel |

C13H11F3N2O2 |

Molekulargewicht |

284.23 g/mol |

IUPAC-Name |

6-[2-[4-(trifluoromethyl)phenyl]ethyl]-1,2-dihydropyridazine-3,4-dione |

InChI |

InChI=1S/C13H11F3N2O2/c14-13(15,16)9-4-1-8(2-5-9)3-6-10-7-11(19)12(20)18-17-10/h1-2,4-5,7H,3,6H2,(H,17,19)(H,18,20) |

InChI-Schlüssel |

QBQMUMMSYHUDFM-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=CC=C1CCC2=CC(=O)C(=O)NN2)C(F)(F)F |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Herkunft des Produkts |

United States |

Foundational & Exploratory

The Role of Luvadaxistat in Elevating Cerebrospinal Fluid D-serine Levels: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Luvadaxistat (formerly TAK-831) is a potent and selective inhibitor of the enzyme D-amino acid oxidase (DAAO). By inhibiting DAAO, Luvadaxistat prevents the degradation of D-serine, an endogenous co-agonist of the N-methyl-D-aspartate (NMDA) receptor. This mechanism leads to a significant increase in D-serine levels in the central nervous system, including the cerebrospinal fluid (CSF). This technical guide provides an in-depth overview of the core pharmacology of Luvadaxistat, focusing on its role in increasing CSF D-serine levels. It includes a summary of quantitative data from preclinical and clinical studies, detailed experimental methodologies, and visualizations of the relevant biological pathways and experimental workflows.

Mechanism of Action: DAAO Inhibition and NMDA Receptor Modulation

Luvadaxistat's primary mechanism of action is the inhibition of D-amino acid oxidase (DAAO), a flavoenzyme responsible for the oxidative deamination of D-amino acids, including D-serine.[1] D-serine is a crucial co-agonist at the glycine site of the NMDA receptor, and its binding is essential for receptor activation by glutamate.[2] Hypofunction of the NMDA receptor has been implicated in the pathophysiology of schizophrenia, particularly in relation to cognitive and negative symptoms.[3] By inhibiting DAAO, Luvadaxistat increases the synaptic availability of D-serine, thereby enhancing NMDA receptor signaling.[2]

The signaling pathway is as follows: Luvadaxistat enters the central nervous system and binds to DAAO, primarily in astrocytes. This inhibition prevents the conversion of D-serine to its corresponding α-keto acid, hydroxypyruvate. Consequently, intracellular and extracellular levels of D-serine rise, leading to increased occupancy of the co-agonist site on synaptic NMDA receptors. This potentiation of NMDA receptor activity is hypothesized to ameliorate deficits in synaptic plasticity and neuronal communication associated with conditions like schizophrenia.

Quantitative Data on D-serine Levels

Luvadaxistat has been shown to dose-dependently increase D-serine levels in both preclinical rodent models and in human subjects. The following tables summarize the key quantitative findings.

Table 1: Effect of Luvadaxistat on D-serine Levels in Rats[4][5]

| Dose (mg/kg, p.o.) | Time Post-Dose (hours) | Tissue | Mean D-serine Level (µM) | % Increase vs. Vehicle |

| Vehicle | 6 | Plasma | ~1.5 | - |

| 1 | 6 | Plasma | ~2.0 | ~33% |

| 3 | 6 | Plasma | ~2.5 | ~67% |

| 10 | 6 | Plasma | ~3.0 | ~100% |

| Vehicle | 6 | CSF | ~0.5 | - |

| 1 | 6 | CSF | ~0.7 | ~40% |

| 3 | 6 | CSF | ~1.0 | ~100% |

| 10 | 6 | CSF | ~1.2 | ~140% |

| Vehicle | 2 | Cerebellum | ~2.5 | - |

| 1 | 2 | Cerebellum | ~3.0 | ~20% |

| 3 | 2 | Cerebellum | ~4.0 | ~60% |

| 10 | 2 | Cerebellum | ~5.0 | ~100% |

| Vehicle | 6 | Cerebellum | ~2.5 | - |

| 1 | 6 | Cerebellum | ~4.0 | ~60% |

| 3 | 6 | Cerebellum | ~6.0 | ~140% |

| 10 | 6 | Cerebellum | ~7.5 | ~200% |

| Vehicle | 10 | Cerebellum | ~2.5 | - |

| 1 | 10 | Cerebellum | ~4.5 | ~80% |

| 3 | 10 | Cerebellum | ~7.0 | ~180% |

| 10 | 10 | Cerebellum | ~8.5 | ~240% |

| Vehicle | 24 | Cerebellum | ~2.5 | - |

| 1 | 24 | Cerebellum | ~3.0 | ~20% |

| 3 | 24 | Cerebellum | ~4.0 | ~60% |

| 10 | 24 | Cerebellum | ~5.0 | ~100% |

Note: Values are approximated from graphical data presented in the cited literature.

Table 2: Effect of Luvadaxistat on D-serine Levels in Humans

| Dose | Matrix | Observation | Reference |

| 600 mg daily | Plasma & CSF | Approximately 150% increase in D-serine levels. | [4] |

| 50 mg | Plasma | Mean ratio of D-serine to total serine increased to 14%. | [5] |

| 500 mg | Plasma | Mean ratio of D-serine to total serine increased to 39%. | [5] |

Experimental Protocols

This section details the methodologies for key experiments cited in the evaluation of Luvadaxistat.

In Vitro D-amino Acid Oxidase (DAAO) Inhibition Assay[1]

This protocol describes the determination of the half-maximal inhibitory concentration (IC₅₀) of Luvadaxistat on recombinant human DAAO.

Objective: To quantify the potency of Luvadaxistat in inhibiting the enzymatic activity of human DAAO.

Materials:

-

Recombinant human DAAO enzyme

-

D-serine (substrate)

-

Horseradish peroxidase (HRP)

-

Amplex Red reagent (or similar H₂O₂ detection reagent)

-

Luvadaxistat

-

Phosphate buffer (pH ~7.4)

-

96-well microplates

-

Microplate reader capable of fluorescence measurement

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of Luvadaxistat in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of Luvadaxistat in phosphate buffer.

-

Prepare a solution containing D-serine, HRP, and Amplex Red in phosphate buffer.

-

-

Assay:

-

Add the Luvadaxistat dilutions to the wells of a 96-well plate.

-

Initiate the enzymatic reaction by adding the recombinant human DAAO enzyme to each well.

-

Incubate the plate at a controlled temperature (e.g., 37°C).

-

The DAAO-catalyzed oxidation of D-serine produces hydrogen peroxide (H₂O₂).

-

HRP catalyzes the reaction between H₂O₂ and Amplex Red to produce the fluorescent product, resorufin.

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence intensity at appropriate excitation and emission wavelengths using a microplate reader.

-

Plot the fluorescence intensity against the logarithm of the Luvadaxistat concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

Quantification of D-serine in Cerebrospinal Fluid (CSF)

This protocol outlines a general method for the quantification of D-serine in CSF samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Objective: To accurately measure the concentration of D-serine in CSF samples from subjects treated with Luvadaxistat.

Materials:

-

CSF samples

-

Stable isotope-labeled D-serine (internal standard)

-

Protein precipitation agent (e.g., acetonitrile or methanol)

-

Chiral derivatizing agent (e.g., Marfey's reagent) or a chiral chromatography column

-

LC-MS/MS system (including a high-performance liquid chromatograph and a triple quadrupole mass spectrometer)

Procedure:

-

Sample Preparation:

-

Thaw CSF samples on ice.

-

Add a known amount of the internal standard (stable isotope-labeled D-serine) to each CSF sample.

-

Precipitate proteins by adding a cold protein precipitation agent.

-

Centrifuge the samples to pellet the precipitated proteins.

-

Collect the supernatant.

-

If using a derivatizing agent, react the supernatant with the chiral reagent to form diastereomers of D- and L-serine.

-

-

LC-MS/MS Analysis:

-

Inject the prepared sample into the LC-MS/MS system.

-

Separate the D- and L-serine (or their diastereomeric derivatives) using either a chiral or a standard reverse-phase chromatography column.

-

The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to specifically detect and quantify the parent-to-fragment ion transitions for both D-serine and the internal standard.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of D-serine.

-

Calculate the concentration of D-serine in the CSF samples by comparing the peak area ratio of D-serine to the internal standard against the standard curve.

-

Conclusion

Luvadaxistat is a potent DAAO inhibitor that effectively increases D-serine levels in the cerebrospinal fluid. This mechanism of action holds therapeutic potential for disorders associated with NMDA receptor hypofunction. The quantitative data from both preclinical and clinical studies demonstrate a clear and dose-dependent effect of Luvadaxistat on CSF D-serine concentrations. The experimental protocols outlined provide a basis for the continued investigation of Luvadaxistat and other DAAO inhibitors in drug development. Further research is warranted to fully elucidate the clinical implications of elevated CSF D-serine levels and to optimize the therapeutic application of this class of compounds.

References

- 1. Luvadaxistat: A Novel Potent and Selective d-Amino Acid Oxidase Inhibitor Improves Cognitive and Social Deficits in Rodent Models for Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. INTERACT: a randomized phase 2 study of the DAAO inhibitor luvadaxistat in adults with schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Results of a randomized double‐blind study evaluating luvadaxistat in adults with Friedreich ataxia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The D-amino acid oxidase inhibitor luvadaxistat improves mismatch negativity in patients with schizophrenia in a randomized trial - PMC [pmc.ncbi.nlm.nih.gov]

Luvadaxistat and NMDA Receptor Co-agonist Site Modulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Luvadaxistat (formerly TAK-831/NBI-1065844) is an investigational, potent, and selective inhibitor of the enzyme D-amino acid oxidase (DAAO).[1][2] Its development was predicated on the N-methyl-D-aspartate receptor (NMDAR) hypofunction hypothesis of schizophrenia, which posits that reduced NMDAR signaling contributes to the cognitive and negative symptoms of the disorder.[3][4] By inhibiting DAAO, the primary enzyme responsible for the degradation of D-serine, Luvadaxistat aims to increase the synaptic concentration of this endogenous NMDAR co-agonist.[5][6] Enhanced D-serine levels are expected to potentiate NMDAR activity, thereby ameliorating deficits in synaptic plasticity, learning, and memory.[7] This guide provides a comprehensive overview of Luvadaxistat's mechanism of action, a summary of key preclinical and clinical data, detailed experimental protocols, and a discussion of its development for cognitive impairment associated with schizophrenia (CIAS).

Core Mechanism of Action: Modulating the NMDA Receptor Co-agonist Site

The N-methyl-D-aspartate receptor (NMDAR) is a glutamate-gated ion channel crucial for synaptic plasticity, a fundamental process for learning and memory.[7][8] For the NMDAR channel to open, two distinct events must occur simultaneously: the binding of the primary agonist, glutamate, to the GluN2 subunit, and the binding of a co-agonist, either glycine or D-serine, to the glycine modulatory site on the GluN1 subunit.[5][9]

In the central nervous system, D-serine is a potent and endogenous co-agonist at this site.[4] Its synaptic levels are tightly regulated by the flavoenzyme D-amino acid oxidase (DAAO), which catalyzes the oxidative deamination and subsequent degradation of D-serine.[4][7] Evidence suggests that D-serine levels may be diminished in individuals with schizophrenia, contributing to NMDAR hypofunction.[5]

Luvadaxistat is a selective DAAO inhibitor.[2] By binding to and inhibiting DAAO, Luvadaxistat reduces the degradation of D-serine, leading to an increase in its bioavailability in the brain and cerebrospinal fluid (CSF).[10][11] This elevation in the endogenous co-agonist concentration is hypothesized to enhance NMDAR activation in the presence of glutamate, thereby restoring physiological signaling and potentially improving cognitive function.[3]

Quantitative Data Presentation

Preclinical Data Summary

Preclinical studies in rodents demonstrated that Luvadaxistat effectively increases D-serine levels in the brain, plasma, and CSF.[10] These studies also established a dose-dependent occupancy of the DAAO enzyme and revealed a complex, inverted U-shaped dose-response curve for cognitive enhancement.[2][3]

| Parameter | Species/Model | Dose/Concentration | Result | Reference |

| DAAO Inhibition (IC₅₀) | Human DAAO Enzyme | 3.6 ng/mL | Potent Inhibition | [12] |

| DAAO Occupancy (ED₅₀) | Mouse (Cerebellum) | 0.93 mg/kg | Dose-dependent Blockade | [10] |

| D-Serine Increase | Rat (Cerebellum) | 10 mg/kg | Maximal effect at 10h post-dose | [11] |

| D-Serine Increase | Rat (Plasma, CSF) | 10 mg/kg | Significant increase at 6h post-dose | [11] |

| Cognitive Enhancement | Rodent (NOR Task) | 0.003 - 0.1 mg/kg | Efficacious | [3] |

| Cognitive Enhancement | Rodent (NOR Task) | 0.3 - 1 mg/kg | No Efficacy (Inverted U-shape) | [3] |

| LTP Enhancement | Rodent (Subchronic) | 0.001 - 0.01 mg/kg | Increased LTP | [2] |

| LTP Enhancement | Rodent (Subchronic) | 0.1 - 10 mg/kg | Decreased LTP (Inverted U-shape) | [2] |

IC₅₀: Half maximal inhibitory concentration; ED₅₀: Half maximal effective dose; NOR: Novel Object Recognition; LTP: Long-Term Potentiation.

Clinical Data Summary

Luvadaxistat has been evaluated in several clinical trials, most notably the Phase 2 INTERACT and ERUDITE studies in adults with schizophrenia. The results have been mixed, with an initial signal of cognitive improvement in the INTERACT study that was not replicated in the subsequent ERUDITE trial.[13][14][15]

Table 2.2.1: Luvadaxistat Pharmacodynamics in Patients with Schizophrenia

| Parameter | Dose | Change from Baseline | P-value vs. Placebo | Reference |

| Plasma D-Serine Levels | 50 mg | 16.5% to 32.4% increase | < 0.05 | [16] |

| Plasma D-Serine Levels | 500 mg | 11.3% to 36.4% increase | < 0.05 | [16] |

| CSF D-Serine Levels | 600 mg (daily) | Approx. 150% increase | Not specified | [12] |

Table 2.2.2: Efficacy in Phase 2 Schizophrenia Trials (12 Weeks)

| Study | Endpoint | Luvadaxistat 50 mg | Luvadaxistat 125 mg | Luvadaxistat 500 mg | Reference |

| INTERACT | PANSS NSFS (Primary) | No significant improvement | No significant improvement | No significant improvement | [13] |

| INTERACT | BACS Composite (Secondary) | Improvement (p=0.031) | Not specified | Not specified | [13] |

| INTERACT | SCoRS Interviewer Total (Secondary) | Improvement (p=0.011) | Not specified | Not specified | [13] |

| ERUDITE | Cognitive Improvement (Primary) | Failed to meet endpoint | N/A | N/A | [14][15] |

PANSS NSFS: Positive and Negative Syndrome Scale-Negative Symptom Factor Score; BACS: Brief Assessment of Cognition in Schizophrenia; SCoRS: Schizophrenia Cognition Rating Scale. P-values for INTERACT secondary endpoints are nominal and one-sided.[13]

Experimental Protocols

Preclinical: D-Serine Quantification by LC-MS/MS

A common method to assess the pharmacodynamic effect of Luvadaxistat in preclinical models involves measuring D-serine concentrations in biological matrices.

-

Sample Collection: Rodents are administered Luvadaxistat or vehicle at specified doses. At various time points post-administration, animals are sacrificed, and brain tissue (e.g., cerebellum), plasma, and CSF are collected.[11]

-

Sample Preparation: Samples are homogenized (for tissue) and deproteinized, typically using a protein precipitation agent like acetonitrile.

-

Derivatization: To enable chiral separation, amino acids in the sample are derivatized using a chiral reagent (e.g., Marfey's reagent).

-

LC-MS/MS Analysis: The derivatized samples are injected into a Liquid Chromatography-Mass Spectrometry (LC-MS/MS) system.

-

Chromatography: A chiral column is used to separate D-serine from L-serine.

-

Mass Spectrometry: A triple quadrupole mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode to specifically detect and quantify the parent-to-product ion transition for derivatized D-serine.

-

-

Quantification: D-serine concentrations are determined by comparing the peak area of the analyte to a standard curve generated using known concentrations of D-serine.

Clinical: The INTERACT Phase 2 Study Protocol

The INTERACT study (NCT03382639) was a key trial evaluating Luvadaxistat in patients with schizophrenia.[13]

-

Study Design: A Phase 2, randomized, double-blind, placebo-controlled, parallel-group study conducted at multiple centers.[17]

-

Participants: The study enrolled 256 adult patients diagnosed with schizophrenia who had persistent negative symptoms.[13]

-

Procedure:

-

Screening & Run-in: Patients underwent a screening period followed by a 14-day, single-blind placebo run-in period to establish baseline symptoms and ensure compliance.[13]

-

Randomization: Eligible patients were randomized to one of four arms: placebo or Luvadaxistat (50 mg, 125 mg, or 500 mg) administered orally once daily for 12 weeks as an adjunctive treatment to their ongoing antipsychotic medication.[13]

-

Assessments: Efficacy and safety were assessed at baseline and at specified intervals throughout the 12-week treatment period.

-

-

Outcome Measures:

-

Primary Endpoint: Change from baseline at Week 12 in the Positive and Negative Syndrome Scale-Negative Symptom Factor Score (PANSS NSFS).[13]

-

Secondary Endpoints: Included the change from baseline in the Brief Assessment of Cognition in Schizophrenia (BACS) composite score and the Schizophrenia Cognition Rating Scale (SCoRS) score.[13]

-

-

Statistical Analysis: Comparisons between each Luvadaxistat dose group and the placebo group were made using appropriate statistical models, such as a mixed model for repeated measures.

Discussion and Future Outlook

The development of Luvadaxistat represents a targeted, mechanism-based approach to treating cognitive impairment in schizophrenia by modulating the NMDAR co-agonist site. Preclinical data strongly supported the mechanism of action, demonstrating robust increases in the target biomarker, D-serine, and pro-cognitive effects in animal models.[10][11]

The clinical findings, however, have been complex. The Phase 2 INTERACT study provided an encouraging, albeit nominal, signal of efficacy on cognitive and functional measures at the 50 mg dose, despite failing to meet its primary endpoint for negative symptoms.[13][18] This finding was particularly notable as it was the first time a single study had shown statistical significance on both a cognitive performance measure (BACS) and a functional co-primary measure (SCoRS).[14]

Crucially, the subsequent Phase 2 ERUDITE study failed to replicate these positive cognitive findings.[14][15] The company cited large variability in cognitive measures and a potential imbalance in baseline characteristics as confounding factors.[14] Following these results, further development of Luvadaxistat for CIAS was halted.[15]

The discrepancy between the preclinical data, the initial clinical signal, and the ultimate trial failure highlights several key challenges in CNS drug development. The inverted U-shaped dose-response curve observed preclinically suggests a narrow therapeutic window, where excessive NMDAR stimulation may be as detrimental as insufficient stimulation.[2][3] It is possible that the optimal dose was not maintained in the broader patient population of the ERUDITE study. Furthermore, the inherent heterogeneity of schizophrenia and the challenges of reliably measuring cognitive changes in this population remain significant hurdles.[19][20]

While the journey of Luvadaxistat has been discontinued, the learnings are invaluable. They underscore the validity of the DAAO inhibition mechanism for increasing central D-serine levels and provide critical insights into the complexities of translating preclinical findings into clinical efficacy for cognitive disorders.

References

- 1. Luvadaxistat - Wikipedia [en.wikipedia.org]

- 2. Therapeutic potential of D-amino acid oxidase inhibitors for cognitive impairment associated with schizophrenia: learnings from luvadaxistat - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. The Therapeutic Potential of D-Amino Acid Oxidase (DAAO) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. D-amino acid oxidase inhibitors as a novel class of drugs for schizophrenia therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Novel human D-amino acid oxidase inhibitors stabilize an active-site lid-open conformation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. NMDA Receptors: Linking Physiological Output to Biophysical Operation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Synaptic NMDA receptor activity at resting membrane potentials [frontiersin.org]

- 10. researchgate.net [researchgate.net]

- 11. Luvadaxistat: A Novel Potent and Selective d-Amino Acid Oxidase Inhibitor Improves Cognitive and Social Deficits in Rodent Models for Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Results of a randomized double‐blind study evaluating luvadaxistat in adults with Friedreich ataxia - PMC [pmc.ncbi.nlm.nih.gov]

- 13. INTERACT: a randomized phase 2 study of the DAAO inhibitor luvadaxistat in adults with schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Neurocrine Biosciences Provides Update on ERUDITE™ Phase 2 Data for Luvadaxistat in Adults with Cognitive Impairment Associated with Schizophrenia [prnewswire.com]

- 15. Neurocrine’s schizophrenia trial fails to meet primary endpoint [clinicaltrialsarena.com]

- 16. The D-amino acid oxidase inhibitor luvadaxistat improves mismatch negativity in patients with schizophrenia in a randomized trial - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Neurocrine Biosciences Announces Top-Line Results from Phase II INTERACT Study Evaluating Luvadaxistat (NBI-1065844) for the Treatment of Negative Symptoms and Cognitive Impairment Associated with Schizophrenia (CIAS) | Neurocrine Biosciences [neurocrine.gcs-web.com]

- 18. Neurocrine Biosciences Announces Top-Line Results from Phase II INTERACT Study Evaluating Luvadaxistat (NBI-1065844) for the Treatment of Negative Symptoms and Cognitive Impairment Associated with Schizophrenia (CIAS) [prnewswire.com]

- 19. Assessing cognitive function in clinical trials of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Assessing cognitive function in clinical trials of schizophrenia - Monument TX [monumenttx.com]

Preclinical Evidence for Luvadaxistat in Schizophrenia Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical evidence for Luvadaxistat (formerly TAK-831 or NBI-1065845), a potent and selective D-amino acid oxidase (DAAO) inhibitor, in various rodent models relevant to schizophrenia. The data presented herein summarizes the key findings related to its mechanism of action, efficacy in cognitive and negative symptom domains, and the experimental protocols utilized in these foundational studies.

Core Mechanism of Action: DAAO Inhibition and NMDA Receptor Modulation

Luvadaxistat's therapeutic rationale is rooted in the N-methyl-D-aspartate (NMDA) receptor hypofunction hypothesis of schizophrenia.[1][2] The drug is a highly selective and potent inhibitor of the enzyme D-amino acid oxidase (DAAO).[1] DAAO is primarily responsible for the degradation of D-serine, an endogenous co-agonist at the glycine binding site of the NMDA receptor.[3][4] By inhibiting DAAO, Luvadaxistat increases the levels of D-serine in the brain, thereby enhancing NMDA receptor signaling.[1][5] This is believed to ameliorate some of the cognitive and negative symptoms associated with schizophrenia.[1][2] DAAO is highly expressed in the cerebellum, a region of increasing interest in the pathophysiology of schizophrenia.[1]

Signaling Pathway

Caption: Luvadaxistat inhibits DAAO, increasing synaptic D-serine and enhancing NMDA receptor function.

Quantitative Preclinical Data

The following tables summarize the key quantitative findings from in vitro and in vivo preclinical studies of Luvadaxistat.

Table 1: In Vitro and In Vivo Potency

| Parameter | Value | Species/System | Reference |

| IC₅₀ (Human DAAO Enzyme) | 14 nmol/L | Recombinant Human DAAO | [1] |

| IC₅₀ (Cellular Assay) | 12 nmol/L | CHO cells expressing human DAAO | [1] |

| ED₅₀ (Enzyme Occupancy) | ~0.8 mg/kg | Male C57BL/6 Mice | [4] |

Table 2: Pharmacodynamic Effects on D-Serine Levels

| Treatment | Dose | Time Point | Tissue | % Increase in D-Serine (vs. Vehicle) | Reference |

| Luvadaxistat | 1 mg/kg p.o. | 2 h | Rat Cerebellum | ~150% | [4] |

| Luvadaxistat | 3 mg/kg p.o. | 2 h | Rat Cerebellum | ~200% | [4] |

| Luvadaxistat | 10 mg/kg p.o. | 2 h | Rat Cerebellum | ~250% | [4] |

Table 3: Efficacy in Rodent Models of Cognitive Impairment

| Model | Treatment | Dose | Outcome | Reference |

| PCP-Induced Attentional Set-Shifting Task (ASST) | Luvadaxistat | 10 mg/kg | Attenuated PCP-induced deficit | [1] |

| PCP-Induced Attentional Set-Shifting Task (ASST) | Luvadaxistat | 30 mg/kg | Attenuated PCP-induced deficit | [1] |

| Novel Object Recognition (NOR) | Luvadaxistat (acute) | 0.003 - 0.1 mg/kg | Enhanced learning and memory | [5] |

| Novel Object Recognition (NOR) | Luvadaxistat (acute) | 0.3 - 1 mg/kg | No efficacy (Inverted U-shaped dose-response) | [5] |

| Long-Term Potentiation (LTP) | Luvadaxistat (14-day) | 0.001 - 0.01 mg/kg | Enhanced NMDAR-dependent LTP | [5] |

| Long-Term Potentiation (LTP) | Luvadaxistat (14-day) | 0.1 - 10 mg/kg | Decreased LTP | [5] |

Table 4: Efficacy in Rodent Models of Negative Symptoms

| Model | Treatment | Dose | Outcome | Reference |

| Social Interaction in BALB/c Mice | Luvadaxistat (acute) | 1 and 3 mg/kg | Dose-dependently improved social behavior | [1] |

| Social Interaction in BALB/c Mice | Luvadaxistat (chronic) | 0.01 - 3 mg/kg | Dose-dependently improved social behavior | [1] |

| Poly(I:C)-Induced Social Deficit | Luvadaxistat (acute) | Not specified | Normalized social impairment | [5] |

Experimental Protocols

Detailed methodologies for key preclinical experiments are outlined below.

DAAO Enzyme Occupancy Study

-

Objective: To determine the in vivo potency of Luvadaxistat in occupying the DAAO enzyme in the brain.

-

Subjects: Male C57BL/6 mice.[4]

-

Procedure:

-

Mice were pre-treated with Luvadaxistat (0.3, 1, 3, and 10 mg/kg, p.o.) or vehicle.[4]

-

Two hours post-treatment, a tracer compound (PGM019260, 60 μg/kg, i.v.) was administered.[4]

-

Twenty minutes after tracer administration, animals were sacrificed, and brains were collected.[4]

-

Tracer levels in the cerebellum were measured using LC-MS/MS to determine the degree of DAAO occupancy.[4]

-

-

Endpoint: The dose of Luvadaxistat that resulted in 50% occupancy of DAAO (ED₅₀).[4]

Experimental Workflow: DAAO Occupancy

Caption: Workflow for determining in vivo DAAO enzyme occupancy by Luvadaxistat in mice.

PCP-Induced Attentional Set-Shifting Task (ASST)

-

Objective: To assess the ability of Luvadaxistat to reverse cognitive deficits induced by the NMDA receptor antagonist phencyclidine (PCP).

-

Subjects: Male Lister Hooded rats.

-

Procedure:

-

PCP Treatment: Rats were administered PCP (2 mg/kg, i.p.) or vehicle twice daily for 7 days, followed by a 7-day washout period to induce a cognitive deficit.

-

Drug Administration: On the day of testing, Luvadaxistat (10 and 30 mg/kg) or risperidone (0.1 mg/kg) was administered acutely.[1]

-

Behavioral Testing: Rats were tested in the attentional set-shifting task, which measures cognitive flexibility through a series of discriminations. The key phase is the extradimensional shift (EDS), which is particularly sensitive to prefrontal cortex dysfunction.

-

-

Endpoint: Trials to criterion in the EDS phase. An increase in trials to criterion indicates a cognitive deficit.[1]

Social Interaction in BALB/c Mice

-

Objective: To evaluate the effect of Luvadaxistat on a model of negative symptoms (social withdrawal). The BALB/c mouse strain is known for its inherent low sociability.[3]

-

Subjects: Juvenile male BALB/c mice.[1]

-

Procedure:

-

Drug Administration: Luvadaxistat was administered either acutely (1 and 3 mg/kg) or chronically for 14 days (0.01-3 mg/kg).[1][3]

-

Behavioral Testing: Mice were placed in an arena with a novel "intruder" mouse. The amount of time the test mouse spent actively interacting with the intruder mouse was recorded.

-

-

Endpoint: Social interaction time. An increase in interaction time suggests an amelioration of social deficits.[3]

Discussion and Future Directions

The preclinical data for Luvadaxistat provided a strong rationale for its development as a treatment for cognitive impairment and negative symptoms in schizophrenia. The compound demonstrated potent and selective DAAO inhibition, leading to increased central D-serine levels and efficacy in a range of rodent models.[1][5] Notably, an inverted U-shaped dose-response curve was observed in several cognitive and neurophysiological assays, suggesting that a specific level of DAAO inhibition is optimal for therapeutic effects.[5]

Despite this promising preclinical profile, the clinical development of Luvadaxistat has been challenging. While an initial Phase 2 study (INTERACT) showed a statistically significant improvement in some measures of cognition at a 50 mg dose, a subsequent Phase 2 study (ERUDITE) failed to replicate these findings, leading to the discontinuation of its development for schizophrenia in September 2024. The discrepancy between the robust preclinical findings and the clinical trial outcomes highlights the inherent difficulties in translating efficacy from rodent models to human patients with schizophrenia. This underscores the need for continued refinement of preclinical models and the identification of translational biomarkers to improve the predictive validity of early-stage drug development for this complex disorder.

References

- 1. Luvadaxistat: A Novel Potent and Selective d-Amino Acid Oxidase Inhibitor Improves Cognitive and Social Deficits in Rodent Models for Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Therapeutic potential of D-amino acid oxidase inhibitors for cognitive impairment associated with schizophrenia: learnings from luvadaxistat - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Luvadaxistat: A Novel Potent and Selective D-Amino Acid Oxidase Inhibitor Improves Cognitive and Social Deficits in Rodent Models for Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. academic.oup.com [academic.oup.com]

Luvadaxistat for Friedreich's Ataxia: A Technical Review of its Therapeutic Potential

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

Friedreich's ataxia (FA) is a rare, inherited neurodegenerative disorder characterized by progressive ataxia, muscle weakness, and cardiomyopathy. It is caused by a deficiency of the mitochondrial protein frataxin. While there is no cure for FA, research into potential therapeutic interventions is ongoing. This technical guide provides an in-depth review of Luvadaxistat (also known as TAK-831), a novel D-amino acid oxidase (DAAO) inhibitor, and its investigation as a potential treatment for Friedreich's ataxia. Luvadaxistat's mechanism of action, which involves the modulation of the N-methyl-D-aspartate (NMDA) receptor pathway, presented a novel symptomatic treatment approach for this debilitating disease. This document summarizes the preclinical efficacy data, the design and outcomes of a Phase 2 clinical trial, and detailed experimental protocols relevant to its evaluation. Despite promising preclinical results, Luvadaxistat did not demonstrate efficacy in clinical trials for FA and its development for this indication has been discontinued.[1][2] This guide serves as a comprehensive resource for understanding the scientific rationale, experimental evaluation, and clinical journey of Luvadaxistat for Friedreich's ataxia.

Introduction to Friedreich's Ataxia and the Therapeutic Rationale for Luvadaxistat

Friedreich's ataxia is an autosomal recessive disorder caused by mutations in the FXN gene, leading to reduced levels of the mitochondrial protein frataxin.[3] Frataxin is crucial for the formation of iron-sulfur clusters, essential components of the mitochondrial electron transport chain and other enzymes.[4] Its deficiency results in mitochondrial dysfunction, oxidative stress, and iron accumulation, leading to the degeneration of nerve tissues, particularly in the spinal cord, peripheral nerves, and cerebellum, as well as cardiomyopathy.[3][5]

While the primary cause of FA is mitochondrial dysfunction, the resulting neurological symptoms, such as ataxia and dysarthria, are manifestations of neuronal circuit dysfunction. The rationale for investigating Luvadaxistat, a D-amino acid oxidase (DAAO) inhibitor, stemmed from a hypothesis that modulating neurotransmitter systems could provide symptomatic relief. Luvadaxistat is a potent and selective inhibitor of DAAO, an enzyme that degrades D-serine.[2][3] D-serine is a co-agonist of the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and neuronal communication.[6][7][8] By inhibiting DAAO, Luvadaxistat increases the levels of D-serine in the brain, thereby enhancing NMDA receptor signaling.[6][7] The cerebellum, a brain region significantly affected in FA, has high expression of DAAO.[7] Therefore, it was hypothesized that enhancing NMDA receptor function in the cerebellum through DAAO inhibition could improve motor coordination and ataxia in individuals with Friedreich's ataxia.

Figure 1: Rationale for Investigating Luvadaxistat in Friedreich's Ataxia.

Preclinical Evaluation

Luvadaxistat was evaluated in the YG8sR mouse model of Friedreich's ataxia, which carries a human FXN transgene with an expanded GAA repeat, leading to reduced frataxin levels and a progressive ataxic phenotype.[6]

Experimental Design and Methods

The preclinical efficacy of Luvadaxistat was primarily assessed through a beam walk test to measure motor coordination.

Figure 2: Preclinical Experimental Workflow for Luvadaxistat in the YG8sR Mouse Model.

The beam walk test is a widely used assay to assess fine motor coordination and balance in rodents.

-

Apparatus: A 1-meter long beam with a flat surface (e.g., 12 mm or 6 mm width) is elevated 50 cm above a padded surface. A dark, enclosed "goal box" is placed at one end of the beam to incentivize traversal. Bright light may be used at the start of the beam as an aversive stimulus.[9][10]

-

Acclimation and Training: Mice are acclimated to the testing room and handled by the experimenter for several days prior to the test.[10] A training period of 2-3 consecutive days is conducted, during which each mouse is allowed to traverse the beam multiple times (e.g., 3-4 trials per day).[9][10] This helps to establish a stable baseline performance.

-

Testing: On the test day, mice are administered either Luvadaxistat or a vehicle control. After a specified pretreatment time, each mouse is placed at the start of the beam, and the latency to traverse a defined distance (e.g., 80 cm) and the number of foot slips are recorded.[10] Multiple trials are typically conducted and the average performance is calculated.

-

Data Analysis: The mean latency to traverse the beam and the mean number of foot slips are compared between the Luvadaxistat-treated group and the vehicle-treated group using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).[6]

Preclinical Results

The preclinical studies in the YG8sR mouse model demonstrated promising results for Luvadaxistat.

| Parameter | Wild-Type Control | YG8sR Vehicle | YG8sR + Luvadaxistat (3 mg/kg) |

| Beam Walk Time (seconds) | ~4 | 8 - 10 | 5 - 6 |

| D/L-serine ratio in Cerebellum | - | - | Significantly increased (p<0.001) |

Data sourced from Neurology.org.[6]

These findings indicated that Luvadaxistat could significantly improve motor coordination in a mouse model of Friedreich's ataxia, bringing their performance closer to that of wild-type mice.[6] The observed increase in the D/L-serine ratio in the cerebellum provided evidence of target engagement and the proposed mechanism of action.[6]

Clinical Evaluation in Friedreich's Ataxia

Based on the encouraging preclinical data, a Phase 2 clinical trial was initiated to evaluate the efficacy and safety of Luvadaxistat in adult patients with Friedreich's ataxia.

Clinical Trial Design

The study was a randomized, double-blind, placebo-controlled, parallel-arm trial.[3][9][10]

References

- 1. Video: Assessment of Motor Balance and Coordination in Mice using the Balance Beam [jove.com]

- 2. A rapid, noninvasive immunoassay for frataxin: Utility in assessment of Friedreich ataxia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Designing phase II clinical trials in Friedreich ataxia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Targeting N-Methyl-d-Aspartate Receptors in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. openaccessjournals.com [openaccessjournals.com]

- 6. Luvadaxistat: A Novel Potent and Selective d-Amino Acid Oxidase Inhibitor Improves Cognitive and Social Deficits in Rodent Models for Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. New and Emerging Drug and Gene Therapies for Friedreich Ataxia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A simple scoring of beam walking performance after spinal cord injury in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Assessment of Motor Balance and Coordination in Mice using the Balance Beam - PMC [pmc.ncbi.nlm.nih.gov]

- 10. SOP FOR MOTOR COORDINATION TEST USING BEAM WALKING IN MICE | Research SOP [researchsop.com]

Luvadaxistat's Impact on Synaptic Plasticity and Long-Term Potentiation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Luvadaxistat (formerly TAK-831) is a potent and selective inhibitor of the enzyme D-amino acid oxidase (DAAO). By inhibiting DAAO, Luvadaxistat increases the levels of D-serine, an endogenous co-agonist of the N-methyl-D-aspartate (NMDA) receptor. This mechanism holds significant therapeutic potential for neurological and psychiatric disorders characterized by NMDA receptor hypofunction. This technical guide provides an in-depth analysis of the preclinical evidence demonstrating Luvadaxistat's effects on synaptic plasticity, with a primary focus on long-term potentiation (LTP), a cellular correlate of learning and memory. The document details the underlying signaling pathways, quantitative outcomes from key studies, and the experimental protocols utilized to elucidate these effects.

Core Mechanism of Action: DAAO Inhibition and NMDA Receptor Modulation

Luvadaxistat's primary mechanism of action is the inhibition of D-amino acid oxidase (DAAO).[1][2] DAAO is the primary enzyme responsible for the degradation of D-serine in the central nervous system.[3] D-serine, in turn, is a crucial co-agonist at the glycine-binding site of the NMDA receptor.[4][5] For the NMDA receptor to be activated, both glutamate and a co-agonist (like D-serine or glycine) must bind to it.[3] By inhibiting DAAO, Luvadaxistat leads to an increase in the synaptic concentration of D-serine.[1][6] This enhanced availability of D-serine promotes the activation of NMDA receptors, which are critical for inducing synaptic plasticity, including LTP.[1][3][5]

The signaling cascade initiated by Luvadaxistat can be summarized as follows:

Quantitative Data on Long-Term Potentiation Modulation

Preclinical studies in rodent models have demonstrated that Luvadaxistat modulates hippocampal LTP in a dose-dependent manner, exhibiting an inverted U-shaped dose-response curve with chronic administration.[1][3] Acute, single oral doses of Luvadaxistat did not produce a significant effect on LTP.[1] However, sub-chronic (14-day) oral dosing revealed significant modulation of LTP in ex vivo hippocampal slices.[3]

| Dose (mg/kg) | Dosing Regimen | Effect on LTP | Significance (vs. Vehicle) |

| 0.001 | Sub-chronic (14 days) | Increased | P < 0.05 |

| 0.01 | Sub-chronic (14 days) | Increased | P < 0.05 |

| 0.1 | Sub-chronic (14 days) | Decreased | P < 0.05 |

| 10 | Sub-chronic (14 days) | Decreased | P < 0.05 |

Table 1: Dose-Dependent Effects of Sub-Chronic Luvadaxistat Administration on Hippocampal LTP in Mice.[1][3]

These findings suggest that while a moderate increase in D-serine levels through DAAO inhibition enhances synaptic plasticity, excessive NMDA receptor activation resulting from higher doses may be detrimental to LTP induction.[1]

Experimental Protocols

Ex Vivo Hippocampal Slice Electrophysiology for LTP Measurement

The following protocol is a synthesized representation of standard methodologies for assessing LTP in ex vivo hippocampal slices, as would be relevant to the Luvadaxistat studies.[7][8][9][10]

1. Animal Dosing:

-

Mice are orally administered Luvadaxistat or vehicle at the specified doses daily for 14 days.

-

On the final day of dosing, animals are sacrificed for brain extraction.

2. Hippocampal Slice Preparation:

-

The brain is rapidly extracted and submerged in ice-cold, oxygenated (95% O₂ / 5% CO₂) artificial cerebrospinal fluid (aCSF).

-

The hippocampus is dissected out.

-

Transverse hippocampal slices (typically 400 µm thick) are prepared using a vibratome or tissue chopper.[7]

-

Slices are allowed to recover in an interface recording chamber perfused with oxygenated aCSF at a constant temperature (e.g., 32°C) for at least 1 hour before recordings commence.[9]

3. Electrophysiological Recording:

-

A stimulating electrode is placed in the Schaffer collateral pathway, and a recording electrode is positioned in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

-

Baseline Recording: Stable baseline fEPSPs are recorded for at least 20-30 minutes by delivering single pulses at a low frequency (e.g., 0.05 Hz).

-

LTP Induction: LTP is induced using a theta-burst stimulation (TBS) protocol. A common TBS protocol consists of 10 bursts of 4 pulses at 100 Hz, with a 200 ms inter-burst interval.[1][6]

-

Post-Induction Recording: fEPSPs are recorded for at least 60 minutes post-TBS to measure the potentiation of the synaptic response. The degree of LTP is quantified as the percentage increase in the fEPSP slope compared to the baseline.

Western Blotting for Synaptic Protein Analysis

While specific data on Luvadaxistat-induced changes in synaptic protein expression are not extensively published, a standard approach to investigate this would involve quantitative Western blotting.[11][12][13][14]

1. Sample Preparation:

-

Hippocampal tissue from Luvadaxistat- and vehicle-treated animals is homogenized in a lysis buffer containing protease and phosphatase inhibitors.

-

The total protein concentration of the lysates is determined using a protein assay (e.g., BCA or Bradford assay).

2. Gel Electrophoresis:

-

Equal amounts of protein from each sample are denatured and separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

3. Protein Transfer:

-

The separated proteins are transferred from the gel to a membrane (e.g., nitrocellulose or PVDF).

4. Immunoblotting:

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with a primary antibody specific to a synaptic protein of interest (e.g., PSD-95, synaptophysin, GluA1, GluN1).

-

After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) or a fluorophore that recognizes the primary antibody.

5. Detection and Quantification:

-

The signal from the secondary antibody is detected using chemiluminescence or fluorescence imaging.

-

The intensity of the protein bands is quantified and normalized to a loading control (e.g., β-actin or GAPDH) to determine the relative abundance of the synaptic protein between treatment groups.

Signaling Pathways in Synaptic Plasticity Modulated by Luvadaxistat

Luvadaxistat's influence on synaptic plasticity is mediated through the potentiation of the NMDA receptor signaling pathway. Enhanced D-serine availability increases the probability of NMDA receptor channel opening upon glutamate binding, leading to a greater influx of Ca²⁺ into the postsynaptic neuron. This rise in intracellular Ca²⁺ is a critical trigger for the downstream signaling cascades that underlie LTP.

Key downstream events include:

-

Activation of Ca²⁺/calmodulin-dependent protein kinase II (CaMKII): A crucial enzyme for LTP induction and maintenance.

-

Trafficking and insertion of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors into the postsynaptic membrane, which increases the synapse's sensitivity to glutamate.

-

Activation of transcription factors such as CREB (cAMP response element-binding protein), leading to gene expression and the synthesis of proteins required for the long-lasting structural and functional changes associated with LTP.

Conclusion

Luvadaxistat, through its selective inhibition of DAAO, effectively enhances D-serine levels in the brain, thereby modulating NMDA receptor activity. Preclinical evidence strongly indicates that this mechanism translates to a significant, albeit dose-dependent, impact on synaptic plasticity and LTP. The inverted U-shaped dose-response curve observed with chronic administration highlights the delicate balance required for optimal enhancement of cognitive processes. The detailed experimental protocols and signaling pathways outlined in this guide provide a framework for understanding and further investigating the role of DAAO inhibitors like Luvadaxistat in modulating the cellular underpinnings of learning and memory. Further research into the effects of Luvadaxistat on the expression of specific synaptic proteins would provide a more complete picture of its long-term effects on synaptic structure and function.

References

- 1. Luvadaxistat: A Novel Potent and Selective d-Amino Acid Oxidase Inhibitor Improves Cognitive and Social Deficits in Rodent Models for Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Luvadaxistat: A Novel Potent and Selective D-Amino Acid Oxidase Inhibitor Improves Cognitive and Social Deficits in Rodent Models for Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. researchgate.net [researchgate.net]

- 5. D-Serine: A key to synaptic plasticity? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. jove.com [jove.com]

- 8. LTP experiments on Acute Hippocampus Slices | www.multichannelsystems.com [multichannelsystems.com]

- 9. youtube.com [youtube.com]

- 10. Protocol for preparing mouse hippocampal slices for ex vivo recordings of the temporoammonic pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. sysy.com [sysy.com]

- 12. A Guide to Analysis of Relative Synaptic Protein Abundance by Quantitative Fluorescent Western Blotting | Springer Nature Experiments [experiments.springernature.com]

- 13. bosterbio.com [bosterbio.com]

- 14. Western Blot Protocol | Proteintech Group [ptglab.com]

The Chemical Synthesis and Structure-Activity Relationship of Luvadaxistat: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Luvadaxistat (also known as TAK-831 or NBI-1065844) is a potent and selective inhibitor of the enzyme D-amino acid oxidase (DAAO). By inhibiting DAAO, Luvadaxistat increases the levels of D-serine, an endogenous co-agonist of the N-methyl-D-aspartate (NMDA) receptor. This mechanism has been investigated for its therapeutic potential in neurological and psychiatric disorders characterized by NMDA receptor hypofunction, such as schizophrenia. This technical guide provides a comprehensive overview of the chemical synthesis, structure-activity relationship (SAR), and pharmacological properties of Luvadaxistat, intended for professionals in drug development and neuroscience research.

Introduction

The glutamatergic system, particularly the N-methyl-D-aspartate (NMDA) receptor, plays a crucial role in synaptic plasticity, learning, and memory.[1] Hypofunction of the NMDA receptor has been implicated in the pathophysiology of schizophrenia, contributing to its negative and cognitive symptoms.[2][3][4] One promising therapeutic strategy to enhance NMDA receptor function is to increase the synaptic concentration of D-serine, a potent co-agonist at the glycine binding site of the NMDA receptor.[4][5]

D-amino acid oxidase (DAAO) is a flavoenzyme primarily responsible for the degradation of D-amino acids, including D-serine.[6][7] Inhibition of DAAO leads to an increase in endogenous D-serine levels, thereby potentiating NMDA receptor-mediated neurotransmission.[5] Luvadaxistat is a highly selective and potent DAAO inhibitor that has been evaluated in clinical trials for the treatment of cognitive impairment associated with schizophrenia.[3][8][9]

Chemical Synthesis

While a detailed, step-by-step synthesis of Luvadaxistat has not been published in peer-reviewed literature, its chemical structure, 6-[2-[4-(trifluoromethyl)phenyl]ethyl]-1,2-dihydropyridazine-3,4-dione, suggests a synthetic route involving the formation of a substituted pyridazine or pyridazinone core.[10] The synthesis of similar pyridazinone derivatives often involves the condensation of a hydrazine with a 1,4-dicarbonyl compound or a related precursor.

A plausible general synthetic approach for Luvadaxistat, based on known methods for preparing 3,4-disubstituted pyridazines, could involve the following key steps:

-

Synthesis of a substituted keto-ester or a related precursor: This would involve coupling a 4-(trifluoromethyl)phenylethyl moiety to a four-carbon backbone containing appropriate functional groups for cyclization.

-

Cyclization with hydrazine: Reaction of the dicarbonyl precursor with hydrazine hydrate would form the pyridazine ring.

-

Functional group manipulation: Subsequent chemical modifications might be necessary to yield the final 3,4-dione structure of Luvadaxistat.

Patents related to pyridazinone compounds as DAAO inhibitors provide general synthetic schemes that may be applicable to Luvadaxistat.[11][12] These often describe the reaction of substituted phenylhydrazines with dicarbonyl compounds or the modification of pre-formed pyridazinone rings.

Mechanism of Action and Signaling Pathway

Luvadaxistat exerts its pharmacological effects by inhibiting D-amino acid oxidase. This inhibition leads to an increase in the concentration of D-serine in the brain. D-serine then acts as a co-agonist at the glycine site of the NMDA receptor, enhancing its activation by glutamate. This potentiation of NMDA receptor signaling is believed to underlie the potential therapeutic effects of Luvadaxistat on cognitive function.

Mechanism of action of Luvadaxistat.

The enhanced NMDA receptor activity leads to increased calcium influx into the postsynaptic neuron, triggering downstream signaling cascades that are crucial for synaptic plasticity, such as long-term potentiation (LTP).[13]

Structure-Activity Relationship (SAR)

Specific SAR studies for Luvadaxistat analogs have not been extensively published. However, research on other DAAO inhibitors with pyridazinone and related heterocyclic scaffolds provides insights into the structural requirements for potent inhibition.[14][15]

Key general observations for DAAO inhibitors include:

-

An acidic moiety or a bioisostere: Many potent DAAO inhibitors possess a carboxylic acid or a similar acidic group that interacts with key residues in the active site of the enzyme.[16]

-

A hydrophobic substituent: A lipophilic group, such as the trifluoromethylphenyl group in Luvadaxistat, often occupies a hydrophobic pocket in the DAAO active site, contributing to binding affinity.[7]

-

The heterocyclic core: The pyridazinone scaffold serves as a rigid framework to correctly orient the key interacting moieties. Variations in the heterocyclic core can significantly impact potency and selectivity.

For the broader class of pyridazinone derivatives, SAR studies have shown that the nature and position of substituents on the phenyl ring and the pyridazinone core can modulate biological activity for various targets.[17][18] It is likely that the trifluoromethyl group and the ethyl linker in Luvadaxistat have been optimized for potent and selective DAAO inhibition.

Experimental Protocols

D-Amino Acid Oxidase (DAAO) Inhibition Assay (Amplex® Red Method)

A common method to determine the inhibitory activity of compounds like Luvadaxistat against DAAO is the Amplex® Red assay. This assay measures the production of hydrogen peroxide (H₂O₂), a byproduct of the DAAO-catalyzed oxidation of D-amino acids.[19][20][21][22][23]

Principle:

DAAO catalyzes the following reaction: D-Amino Acid + O₂ + H₂O → α-Keto Acid + NH₃ + H₂O₂

The generated H₂O₂ is then used by horseradish peroxidase (HRP) to oxidize the non-fluorescent Amplex® Red reagent to the highly fluorescent resorufin. The increase in fluorescence is directly proportional to the DAAO activity.

General Protocol:

-

Reagent Preparation:

-

Prepare a reaction buffer (e.g., 50 mM sodium phosphate, pH 7.4).

-

Prepare stock solutions of D-serine (substrate), human recombinant DAAO, HRP, and Amplex® Red reagent.

-

Prepare serial dilutions of the test compound (Luvadaxistat).

-

-

Assay Procedure:

-

In a 96-well plate, add the reaction buffer, DAAO enzyme, and the test compound at various concentrations.

-

Pre-incubate the enzyme and inhibitor.

-

Initiate the reaction by adding a mixture of D-serine, HRP, and Amplex® Red.

-

Incubate the plate at a controlled temperature (e.g., 25°C or 37°C), protected from light.

-

Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., ~540 nm excitation and ~590 nm emission).

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the test compound relative to a control without inhibitor.

-

Determine the IC₅₀ value by fitting the concentration-response data to a suitable sigmoidal dose-response curve.

-

DAAO Inhibition Assay Workflow.

Quantitative Data

Preclinical Data

Luvadaxistat has demonstrated high potency and selectivity for DAAO in preclinical studies.

| Parameter | Species/System | Value | Reference(s) |

| IC₅₀ | Human recombinant DAAO | 14 nM | [24][25] |

| ED₅₀ (Enzyme Occupancy) | Mouse cerebellum | ~0.8-0.93 mg/kg | [26] |

Clinical Data (Phase 2 Studies in Schizophrenia)

Luvadaxistat has been evaluated in Phase 2 clinical trials for cognitive impairment associated with schizophrenia (CIAS). The results have been mixed across different studies and endpoints.

INTERACT Study (NCT03382639) [3][8][19]

| Endpoint | Dose | Result vs. Placebo | p-value |

| Primary: PANSS Negative Symptom Factor Score | 50 mg, 125 mg, 500 mg | No significant improvement | Not significant |

| Secondary: BACS Composite Score | 50 mg | Improvement observed | 0.031 (nominal) |

| Secondary: SCoRS Interviewer Total Score | 50 mg | Improvement observed | 0.011 (nominal) |

ERUDITE Study (NCT05182476) [27][28]

This study failed to replicate the positive cognitive findings of the INTERACT study and did not meet its primary endpoint.[27][28] The development of Luvadaxistat for this indication was subsequently halted.[27]

Conclusion

Luvadaxistat is a potent and selective DAAO inhibitor that effectively increases D-serine levels, thereby enhancing NMDA receptor function. While the detailed synthetic pathway is not publicly available, its pyridazinone structure is accessible through established synthetic methodologies for this class of compounds. The structure-activity relationships for DAAO inhibitors highlight the importance of a hydrophobic moiety and an acidic group on a heterocyclic scaffold. Preclinical data demonstrated promising target engagement and potency. However, clinical trial results in schizophrenia have been inconsistent, with an early signal for cognitive improvement at a specific dose not being replicated in a subsequent Phase 2 study, leading to the discontinuation of its development for this indication. Despite this, the study of Luvadaxistat has provided valuable insights into the therapeutic potential and challenges of targeting the DAAO-D-serine-NMDA receptor pathway for CNS disorders.

References

- 1. Structure-Activity Relationship of NMDA Receptor Ligands and Their Activities on the ERK Activation through Metabotropic Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Novel Approach to the Pyrido[4,3-c]pyridazine Ring. [combichemistry.com]

- 3. INTERACT: a randomized phase 2 study of the DAAO inhibitor luvadaxistat in adults with schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. D-amino acid oxidase inhibitors as a novel class of drugs for schizophrenia therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. What are DAAO inhibitors and how do they work? [synapse.patsnap.com]

- 6. researchgate.net [researchgate.net]

- 7. The Therapeutic Potential of D-Amino Acid Oxidase (DAAO) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Therapeutic potential of D-amino acid oxidase inhibitors for cognitive impairment associated with schizophrenia: learnings from luvadaxistat - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Luvadaxistat - Takeda - AdisInsight [adisinsight.springer.com]

- 10. Luvadaxistat - Wikipedia [en.wikipedia.org]

- 11. US10463663B2 - Pyridazinone compounds and their use as DAAO inhibitors - Google Patents [patents.google.com]

- 12. US9284300B2 - Pyridazinone derivatives - Google Patents [patents.google.com]

- 13. Effects of D-amino acid oxidase inhibition on memory performance and long-term potentiation in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. Quantitative structure-activity relationships of 5-lipoxygenase inhibitors. Inhibitory potency of pyridazinone analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Competitive Inhibitors Unveil Structure/Function Relationships in Human D-Amino Acid Oxidase - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Synthesis, structure–activity relationships and stereochemical investigations of new tricyclic pyridazinone derivatives as potential STAT3 inhibitors - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 19. Assays of D-Amino Acid Oxidase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. Amplex Red Assay for Measuring Hydrogen Peroxide Production from Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]

- 23. docs.lib.purdue.edu [docs.lib.purdue.edu]

- 24. medchemexpress.com [medchemexpress.com]

- 25. Luvadaxistat | TargetMol [targetmol.com]

- 26. go.drugbank.com [go.drugbank.com]

- 27. Neurocrine’s schizophrenia trial fails to meet primary endpoint [clinicaltrialsarena.com]

- 28. Neurocrine Biosciences Provides Update on ERUDITE™ Phase 2 Data for Luvadaxistat in Adults with Cognitive Impairment Associated with Schizophrenia | Neurocrine Biosciences [neurocrine.gcs-web.com]

Luvadaxistat's impact on cerebellar function and learning

An In-depth Technical Guide to Luvadaxistat's Impact on Cerebellar Function and Learning

For Researchers, Scientists, and Drug Development Professionals

Abstract

Luvadaxistat (formerly TAK-831) is a potent and highly selective inhibitor of the enzyme D-amino acid oxidase (DAAO). Its mechanism of action is centered on increasing the synaptic levels of D-serine, an endogenous co-agonist of the N-methyl-D-aspartate (NMDA) receptor. Given the high expression of DAAO in the cerebellum, Luvadaxistat has been a subject of significant interest for its potential to modulate cerebellar function and associated learning processes. This technical guide provides a comprehensive overview of Luvadaxistat, detailing its mechanism of action, summarizing preclinical and clinical data with a focus on cerebellar and cognitive endpoints, outlining key experimental protocols, and visualizing the core signaling pathways and workflows. While the compound has shown promise in preclinical models and early clinical studies for cognitive impairment, its development has faced challenges, with recent trials failing to meet primary endpoints, leading to the discontinuation of its development for Friedreich's ataxia and schizophrenia.

Core Mechanism of Action

Luvadaxistat functions as an orally active, potent, and selective inhibitor of D-amino acid oxidase (DAAO)[1][2]. DAAO is a flavoenzyme primarily responsible for the degradation of D-amino acids, most notably D-serine[2][3].

-

DAAO Inhibition : Luvadaxistat binds to DAAO, preventing it from metabolizing D-serine.

-

Increased D-serine Levels : This inhibition leads to a significant, dose-dependent increase in the concentration of D-serine in the plasma, cerebrospinal fluid (CSF), and brain, with pronounced effects in the cerebellum where DAAO is highly expressed[1][2][3][4].

-

NMDA Receptor Modulation : D-serine acts as a crucial co-agonist at the glycine binding site on the GluN1 subunit of the NMDA receptor. For the NMDA receptor channel to open, it requires binding of both the primary agonist, glutamate (to the GluN2 subunit), and a co-agonist (either D-serine or glycine)[2][4].

-

Enhanced Glutamatergic Neurotransmission : By increasing the availability of D-serine, Luvadaxistat enhances NMDA receptor activation. This potentiation of glutamatergic signaling is hypothesized to improve synaptic plasticity, learning, and memory, and to counteract the NMDA receptor hypofunction implicated in the pathophysiology of conditions like schizophrenia[2][4][5].

Quantitative Data Summary

The following tables summarize key quantitative data from in vitro, preclinical, and clinical studies of Luvadaxistat.

Table 1: In Vitro and Ex Vivo Potency

| Parameter | Species/System | Value | Reference(s) |

| IC₅₀ (DAAO Inhibition) | Human Recombinant Enzyme | 14 nM | [1][6] |

| IC₅₀ (H₂O₂ Formation) | CHO Cells (Human DAAO) | 12 nmol/L | [6] |

| IC₅₀ (H₂O₂ Formation) | CHO Cells (Mouse DAAO) | 5.1 nmol/L | [6] |

| ED₅₀ (DAAO Occupancy) | Mouse Cerebellum | 0.93 mg/kg | [4][6] |

Table 2: Preclinical Pharmacodynamic Effects in Rodents

| Endpoint | Model | Dose | Effect | Reference(s) |

| Cerebellar D-serine | Male Wistar Rats | 10 mg/kg | Maximal increase at 10h post-dose | [1][4] |

| Plasma D-serine | Male Wistar Rats | 1, 3, 10 mg/kg | Dose-dependent increase at 6h | [4] |

| CSF D-serine | Male Wistar Rats | 1, 3, 10 mg/kg | Dose-dependent increase at 6h | [4] |

| Episodic Memory (NOR) | Mice (Acute) | 0.3–10 mg/kg | Significant reversal of memory deficit | [4] |

| Episodic Memory (NOR) | Mice (Chronic) | 0.003–0.1 mg/kg | Leftward shift in efficacious dose | [4] |

| Cerebellar Learning (dEBC) | Mice (Chronic) | 1 mg/kg | Significant enhancement of acquisition | [4] |

| Hippocampal LTP | Mice (Chronic) | 0.001-0.01 mg/kg | Significant increase in LTP | [2] |

| Hippocampal LTP | Mice (Chronic) | > 0.1 mg/kg | Significant decrease in LTP | [2] |

Table 3: Clinical Trial Data and Outcomes

| Study Name | Population | Doses | Primary Endpoint | Outcome | Reference(s) |

| Phase 2 (Friedreich's Ataxia) | Adults with FRDA | 75 mg BID, 300 mg BID | Change in 9-Hole Peg Test | No significant difference from placebo | [7][8] |

| INTERACT (Phase 2) | Adults with Schizophrenia | 50, 125, 500 mg | Change in PANSS NSFS | Not met. 50 mg dose improved secondary cognitive endpoints (BACS, SCoRS) | [9][10][11][12] |

| ERUDITE (Phase 2) | Adults with CIAS | Not specified | Cognitive Improvement | Failed to meet primary endpoint; did not replicate INTERACT cognitive findings | [9][10][13] |

| Biomarker Study (Phase 2a) | Adults with Schizophrenia | 50 mg, 500 mg | Eyeblink Conditioning (EBC) | No treatment effect on EBC. Nominally significant improvement in Mismatch Negativity (MMN) with 50 mg dose | [2][3][14] |

Key Experimental Protocols

Detailed methodologies are crucial for interpreting and replicating scientific findings. Below are protocols for key experiments cited in Luvadaxistat research.

DAAO Enzyme Occupancy in Mouse Cerebellum

-

Objective : To determine the in vivo dose-dependent binding of Luvadaxistat to DAAO in the cerebellum.

-

Methodology :

-

Animal Model : Male C57BL/6 mice are used[6].

-

Drug Administration : Mice are pre-treated with Luvadaxistat orally (p.o.) at various doses (e.g., 0.3, 1, 3, 10 mg/kg) or vehicle[6].

-

Tracer Injection : After a set time (e.g., 2 hours), a selective DAAO inhibitor radiotracer, PGM019260, is administered intravenously (i.v.)[4][6].

-

Tissue Collection : Brains are collected, and the cerebellum is dissected.

-

Analysis : The amount of tracer binding in the cerebellum is quantified. The blockade of tracer binding by Luvadaxistat is measured against the vehicle-treated group to calculate the percentage of DAAO occupancy.

-

Endpoint : The dose required to achieve 50% enzyme occupancy (ED₅₀) is calculated[4][6].

-

Cerebellar-Dependent Eyeblink Conditioning (dEBC)

-

Objective : To assess the effect of Luvadaxistat on a form of associative motor learning known to be dependent on the cerebellum[4][9].

-

Methodology :

-

Animal Model : Mice are chronically implanted with electrodes to record electromyographic (EMG) activity of the orbicularis oculi muscle.

-

Apparatus : Animals are placed in a conditioning chamber where they receive sensory stimuli.

-

Conditioning Paradigm :

-

Conditioned Stimulus (CS) : A neutral stimulus, such as a tone or light.

-

Unconditioned Stimulus (US) : A mild air puff directed at the cornea, which elicits a reflexive eyeblink.

-

Pairing : The CS is presented for a short duration, and its termination overlaps with the presentation of the US.

-

-

Drug Administration : Luvadaxistat or vehicle is administered chronically (e.g., for 10 days) prior to and during the conditioning sessions[4].

-

Data Acquisition : EMG responses are recorded over multiple trials and sessions. A conditioned response (CR) is defined as an eyeblink that occurs during the CS presentation before the US onset.

-

Endpoint : The primary measure is the percentage of trials in which a CR is successfully acquired across training sessions.

-

Novel Object Recognition (NOR) Test

-

Objective : To evaluate the effects of Luvadaxistat on recognition memory, a cognitive domain often impaired in neurological disorders[4][15].

-

Methodology :

-

Animal Model : Mice.

-

Apparatus : An open-field arena.

-

Habituation Phase : Mice are allowed to freely explore the empty arena for a set period to acclimate to the environment.

-

Training/Familiarization Phase (T1) : Two identical objects are placed in the arena, and the mouse is allowed to explore them for a fixed time.

-

Inter-Trial Interval (ITI) : The mouse is returned to its home cage for a specific duration (e.g., 3 hours, a delay intended to induce memory decay)[4]. During this time, Luvadaxistat or vehicle is administered.

-

Test Phase (T2) : The mouse is returned to the arena, where one of the original objects has been replaced with a novel object.

-

Data Acquisition : The time the mouse spends actively exploring each object (sniffing, touching) is recorded.

-

Endpoint : A discrimination index (D2 score) is calculated, representing the proportion of time spent exploring the novel object relative to the total exploration time. A higher score indicates better recognition memory.

-

Impact on Cerebellar Function and Synaptic Plasticity

The cerebellum is critical for motor coordination, motor learning, and is increasingly recognized for its role in cognitive functions[4][16]. DAAO is highly expressed in the cerebellum, making it a key target for Luvadaxistat[4][5].

-

Cerebellar D-serine Enhancement : Luvadaxistat robustly increases D-serine levels in the cerebellum[1][4]. This directly impacts the glutamatergic synapses that are fundamental to cerebellar circuitry, such as the parallel fiber to Purkinje cell synapse.

-

Modulation of Cerebellar Learning : Preclinical studies demonstrated that Luvadaxistat could enhance performance in the dEBC task, a classic model of cerebellar-dependent associative learning[4][5]. This suggests that by enhancing NMDA receptor function, the drug facilitates the synaptic plasticity (specifically long-term depression, LTD, at parallel fiber-Purkinje cell synapses) thought to underlie this form of learning[16][17].

-

Translational Discrepancy : Despite the promising preclinical data, a phase 2a biomarker study in patients with schizophrenia found no significant effect of Luvadaxistat on eyeblink conditioning[2][14]. This highlights a significant translational challenge. The discrepancy could be due to species differences, the complexity of the disease state in humans, or the possibility that the inverted U-shaped dose-response curve observed preclinically was not optimally targeted in the clinical trial[2][3][4].

Conclusion and Future Directions

Luvadaxistat is a well-characterized DAAO inhibitor that effectively increases central D-serine levels and enhances NMDA receptor signaling. Its mechanism of action holds a strong scientific rationale for treating cognitive deficits and conditions involving cerebellar dysfunction. Preclinical studies provided robust evidence for its efficacy in improving cerebellar-dependent learning and other cognitive tasks[4][5].

However, the clinical development of Luvadaxistat has been challenging. The drug failed to show efficacy for Friedreich's ataxia and did not consistently improve cognitive endpoints in larger schizophrenia trials, leading to the discontinuation of its development[7][10][13][18]. The observed inverted U-shaped dose-response curve in both preclinical and clinical biomarker studies suggests that the therapeutic window for D-serine modulation may be narrow, with higher levels of NMDA receptor potentiation potentially being detrimental[2][3].

For drug development professionals, the story of Luvadaxistat underscores several key points:

-

The importance of robust translational biomarkers to bridge preclinical and clinical findings.

-

The complexity of targeting the glutamatergic system, where "more" is not always better.

-

The need for careful dose-finding studies that can fully characterize non-linear dose-response relationships.

Future research in this area may focus on developing DAAO inhibitors with different pharmacokinetic/pharmacodynamic profiles or on patient stratification strategies to identify populations most likely to benefit from this therapeutic approach.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. academic.oup.com [academic.oup.com]

- 3. The D-amino acid oxidase inhibitor luvadaxistat improves mismatch negativity in patients with schizophrenia in a randomized trial - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Luvadaxistat: A Novel Potent and Selective d-Amino Acid Oxidase Inhibitor Improves Cognitive and Social Deficits in Rodent Models for Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Luvadaxistat: A Novel Potent and Selective D-Amino Acid Oxidase Inhibitor Improves Cognitive and Social Deficits in Rodent Models for Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Results of a randomized double‐blind study evaluating luvadaxistat in adults with Friedreich ataxia - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Therapeutic potential of D-amino acid oxidase inhibitors for cognitive impairment associated with schizophrenia: learnings from luvadaxistat - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Neurocrine Biosciences Provides Update on ERUDITE™ Phase 2 Data for Luvadaxistat in Adults with Cognitive Impairment Associated with Schizophrenia | Neurocrine Biosciences [neurocrine.gcs-web.com]

- 11. INTERACT: a randomized phase 2 study of the DAAO inhibitor luvadaxistat in adults with schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Neurocrine Biosciences Announces Top-Line Results from Phase II INTERACT Study Evaluating Luvadaxistat (NBI-1065844) for the Treatment of Negative Symptoms and Cognitive Impairment Associated with Schizophrenia (CIAS) [prnewswire.com]

- 13. Neurocrine Biosciences Provides Update on ERUDITE™ Phase 2 Data for Luvadaxistat in Adults with Cognitive Impairment Associated with Schizophrenia [prnewswire.com]

- 14. The D-amino acid oxidase inhibitor luvadaxistat improves mismatch negativity in patients with schizophrenia in a randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. dergipark.org.tr [dergipark.org.tr]

- 16. researchgate.net [researchgate.net]

- 17. Synaptic Plasticity in the Cerebellum [ouci.dntb.gov.ua]

- 18. Luvadaxistat - Wikipedia [en.wikipedia.org]

Unveiling the Off-Target Profile of Luvadaxistat: A Technical Guide to Early-Stage Research

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Luvadaxistat (formerly TAK-831) is a potent and highly selective inhibitor of the enzyme D-amino acid oxidase (DAAO). The primary mechanism of action of Luvadaxistat is to increase the levels of D-serine, an endogenous co-agonist of the N-methyl-D-aspartate (NMDA) receptor, thereby enhancing NMDA receptor-mediated neurotransmission. This on-target activity has been the foundation for its investigation in neurological and psychiatric disorders, including schizophrenia and Friedreich's ataxia. While preclinical research has indicated a high degree of selectivity for DAAO, a thorough understanding of any potential off-target effects is critical for a comprehensive safety and risk-benefit assessment. This technical guide provides a detailed overview of the available early-stage research on the off-target effects of Luvadaxistat, compiling clinical safety data and outlining the typical experimental protocols used to assess selectivity and safety pharmacology for a central nervous system (CNS) drug of this class.

On-Target Signaling Pathway: DAAO Inhibition and NMDA Receptor Modulation

Luvadaxistat's therapeutic rationale is centered on the modulation of the glutamatergic system. By inhibiting DAAO, Luvadaxistat prevents the degradation of D-serine. The resulting increase in synaptic D-serine levels enhances the activation of NMDA receptors, which are crucial for synaptic plasticity, learning, and memory.

Preclinical Selectivity and Safety Pharmacology: Experimental Protocols

While specific preclinical data on Luvadaxistat's off-target screening have not been publicly detailed, a comprehensive assessment for a CNS drug candidate typically follows industry-standard protocols designed to identify potential safety liabilities early in development. These protocols are guided by regulatory frameworks such as the International Council for Harmonisation (ICH) guidelines S7A and S7B.

In Vitro Selectivity Profiling

The initial step in assessing off-target effects involves screening the compound against a broad panel of known biological targets.

Objective: To identify any significant interactions of Luvadaxistat with receptors, ion channels, enzymes, and transporters other than DAAO.

Methodology:

-

Panel Selection: A comprehensive panel of targets with known relevance to drug safety is selected. This typically includes:

-